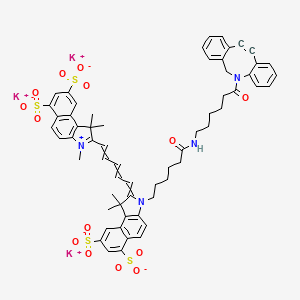
Sulfo-Cyanine5.5 DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cyanine5.5 DBCO is a derivative of the sulfo-Cyanine5.5 dye, which is known for its far-red emission approaching the near-infrared range. This compound is particularly useful in non-invasive live-organism imaging due to its ability to conjugate with various organic azides through a copper-free click chemistry reaction. The DBCO (dibenzocyclooctyne) group in this compound allows for rapid and efficient conjugation without the need for a copper catalyst.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 DBCO involves the modification of the sulfo-Cyanine5.5 dye to introduce the DBCO group. This is typically achieved through a series of chemical reactions that include the formation of the cycloalkyne structure. The reaction conditions often involve the use of organic solvents such as methanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as HPLC and characterized using NMR and mass spectrometry .
化学反応の分析
Types of Reactions
Sulfo-Cyanine5.5 DBCO primarily undergoes click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
The primary reagents used in the reactions involving this compound are organic azides. The reaction conditions are typically mild, often carried out at room temperature, and do not require any additional catalysts.
Major Products
The major products formed from the reactions of this compound are conjugates with azide-containing biomolecules. These conjugates are used in various applications, including fluorescent labeling and imaging.
科学的研究の応用
Sulfo-Cyanine5.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient conjugation of biomolecules.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in non-invasive imaging techniques to study live organisms and disease markers.
Industry: Applied in the development of diagnostic tools and assays that require precise and efficient labeling of biomolecules.
作用機序
The mechanism of action of Sulfo-Cyanine5.5 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azides to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the rapid conjugation of the dye to azide-labeled biomolecules. The resulting conjugates can then be used for various imaging and labeling applications .
類似化合物との比較
Sulfo-Cyanine5.5 DBCO is unique due to its water solubility and far-red emission properties. Similar compounds include:
Cyanine5 DBCO: Another cycloalkyne dye with similar click chemistry properties but different spectral characteristics.
Sulfo-Cyanine7 DBCO: A near-infrared dye with similar click chemistry properties but different emission wavelengths.
Alexa Fluor 680: A dye with similar fluorescence properties but different chemical structure.
DyLight 680: Another dye with similar fluorescence properties but different chemical structure.
This compound stands out due to its high water solubility, making it particularly suitable for biological applications where aqueous environments are common .
特性
分子式 |
C61H59K3N4O14S4 |
|---|---|
分子量 |
1317.7 g/mol |
IUPAC名 |
tripotassium;3-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H62N4O14S4.3K/c1-60(2)54(63(5)50-31-29-45-47(58(50)60)35-43(80(68,69)70)37-52(45)82(74,75)76)23-9-6-10-24-55-61(3,4)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)30-32-51(59)64(55)34-18-8-11-25-56(66)62-33-17-7-12-26-57(67)65-39-42-21-14-13-19-40(42)27-28-41-20-15-16-22-49(41)65;;;/h6,9-10,13-16,19-24,29-32,35-38H,7-8,11-12,17-18,25-26,33-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
InChIキー |
ZJKUAJFUNNNQOZ-UHFFFAOYSA-K |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















